Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the aryne reaction with alkynyl sulfides, which provides a one-step synthesis of benzo[b]thiophenes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring system allows the compound to participate in electron transfer processes, making it effective in modulating biochemical pathways. It can activate or inhibit enzymes, block receptors, and alter cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Similar in structure but with an amino group instead of a benzoylthioureido group.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Another similar compound with the amino group positioned differently on the thiophene ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-2-24-18(23)15-13-10-6-7-11-14(13)26-17(15)21-19(25)20-16(22)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMFKPBLSKASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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